Fenpiverinium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
258329-46-3 |
|---|---|
Molecular Formula |
C22H29N2O+ |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C22H28N2O/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25)/p+1 |
InChI Key |
QDIYJDPBMZUZEH-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N |
Other CAS No. |
258329-46-3 |
Synonyms |
1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide fenpipramide methobromide fenpiverinium fenpiverinium bromide Resantin |
Origin of Product |
United States |
Evolution of Academic Understanding of Fenpiverinium
The academic understanding of Fenpiverinium has progressed from its initial classification as an anticholinergic and antispasmodic agent to its role in therapeutic combinations and detailed structural investigations. Early research identified this compound as a compound capable of blocking the neurotransmitter acetylcholine (B1216132), which underpins its efficacy in treating smooth muscle spasms and associated pain ncats.iomacsenlab.com.
Historically, this compound has been marketed in conjunction with other active pharmaceutical ingredients, such as pitofenone (B1678488) hydrochloride and either metamizole (B1201355) or nimesulide. This combined formulation has been utilized to alleviate a range of conditions including menstrual pain, muscle spasms, gastrointestinal disorders, headaches, and urinary infections macsenlab.commdpi.comwikipedia.org. Clinical evaluations have assessed the efficacy of these combinations in managing acute pain conditions like biliary, ureteric, and intestinal colic nih.govdntb.gov.uagoogle.comgoogle.com. Initial studies also explored its effects in animal models, such as anesthetized rats, to understand its pharmacological actions ncats.io.
Beyond its functional properties, scientific inquiry has also extended to the fundamental nature of this compound. Research has involved the elucidation and exploration of its crystal and molecular structures, specifically for this compound bromide and its hemihydrate form, utilizing techniques like single-crystal X-ray diffraction mdpi.com. This structural characterization contributes to a deeper understanding of its physical properties and potential for solid-state polymorphism. The compound's classification within the ATC system further situates it under synthetic anticholinergics nih.gov.
Methodological Advances in Fenpiverinium Research
Elucidation of this compound's Primary Molecular Targets
The primary molecular targets of this compound are muscarinic acetylcholine (B1216132) receptors. ncats.iosmolecule.com These receptors are integral to the cholinergic system, which regulates a wide array of physiological functions, including smooth muscle contraction. smolecule.com By acting on these receptors, this compound brings about the relaxation of smooth muscles. smolecule.com
This compound Binding Kinetics with Muscarinic Acetylcholine Receptors
Detailed quantitative data on the specific binding kinetics of this compound, such as association and dissociation rates (k-on and k-off), are not extensively detailed in the provided search results. However, the nature of its interaction is described as competitive antagonism, which implies a reversible binding to the receptor active site. The affinity of a competitive antagonist is typically quantified by its inhibition constant (Ki). While specific Ki values for this compound at each muscarinic receptor subtype are not available in the search results, the general principle of competitive antagonism involves the antagonist binding to the receptor to form a receptor-antagonist complex, thereby preventing the endogenous ligand, acetylcholine, from binding and eliciting a response.
The affinity of various other muscarinic antagonists for different receptor subtypes has been studied, providing a framework for understanding such interactions. For instance, the binding affinities of compounds like darifenacin (B195073) have been determined using competition experiments with radiolabeled ligands like [N-methyl-3H]-scopolamine in cell lines expressing specific human recombinant muscarinic receptor subtypes. ics.org These studies yield pKi values, which are the negative logarithm of the Ki, to quantify antagonist affinity. ics.orgresearchgate.net Similar methodologies could be employed to determine the precise binding kinetics and affinity of this compound for each muscarinic receptor subtype.
Competitive Antagonism Mechanisms of this compound at Cholinergic Receptors
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. smolecule.comwikipedia.orgnih.gov This mechanism involves this compound binding to the same site on the muscarinic receptor that acetylcholine, the endogenous neurotransmitter, would normally bind to. smolecule.commhmedical.com By occupying this binding site, this compound does not activate the receptor and prevents acetylcholine from doing so. mhmedical.com This blockade of acetylcholine's action leads to an inhibition of the downstream signaling pathways that would normally be triggered by muscarinic receptor activation, resulting in effects such as the relaxation of smooth muscle and a reduction in spasms. smolecule.com In essence, this compound competes with acetylcholine for the receptor, and its effect is dependent on its concentration relative to that of acetylcholine. mhmedical.com
Subtype Specificity of this compound Action (e.g., M3 Receptor Interactions)
The family of muscarinic acetylcholine receptors consists of five subtypes, M1 through M5, which are expressed in various tissues and mediate different physiological responses. openaccessjournals.compsu.edu The M3 receptor subtype is primarily responsible for smooth muscle contraction, such as that in the gastrointestinal and urinary tracts. openaccessjournals.commdpi.com Given that this compound's primary therapeutic action is as an antispasmodic, it logically follows that its most significant interactions are with the M3 muscarinic receptors. mdpi.comsmolecule.com By antagonizing M3 receptors on smooth muscle cells, this compound directly counteracts the contractile signals mediated by acetylcholine, leading to muscle relaxation. smolecule.com
Intracellular Signaling Cascades Modulated by this compound
As a muscarinic receptor antagonist, this compound's mechanism of action is primarily to block the initiation of intracellular signaling cascades that are normally triggered by acetylcholine binding.
This compound-Induced Modulation of G-Protein Coupled Receptor Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs). mdpi.com The different subtypes are linked to different G-proteins and, consequently, different signaling pathways. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. frontiersin.org
Activation of M3 receptors (coupled to Gq/11) by acetylcholine leads to the activation of phospholipase C (PLC). frontiersin.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org By blocking the M3 receptor, this compound prevents this cascade from occurring.
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Effect of this compound (Antagonist) |
| M1, M3, M5 | Gq/11 | Activation of Phospholipase C -> IP3 and DAG production | Blocks pathway activation |
| M2, M4 | Gi/o | Inhibition of Adenylyl Cyclase -> Decreased cAMP | Prevents inhibition of adenylyl cyclase |
Downstream Cellular Events Following this compound-Receptor Binding
The blockade of M3 receptor-mediated signaling by this compound has significant downstream cellular consequences, particularly in smooth muscle cells. The prevention of IP3 generation means that IP3 cannot bind to its receptors on the endoplasmic reticulum, which in turn prevents the release of stored intracellular calcium (Ca2+). frontiersin.org The lack of an increase in intracellular Ca2+ concentration prevents the activation of calcium-dependent pathways that lead to muscle contraction.
Furthermore, the prevention of DAG formation means that protein kinase C (PKC) is not activated, which is another pathway that contributes to the contractile state of smooth muscle. mdpi.com Some muscarinic signaling pathways also involve the regulation of ion channels. For instance, M3 receptor activation can lead to the opening of calcium-activated potassium channels secondary to the initial calcium release. mdpi.com By blocking the initial signal, this compound would also prevent these subsequent ion channel modulations.
Synthetic Chemistry, Derivatization, and Structure Activity Relationship Sar of Fenpiverinium
Advanced Synthetic Routes for Fenpiverinium and its Intermediates
The synthesis of this compound, typically as its bromide salt, is generally achieved through a multi-step process that involves the formation of key intermediates. The foundational laboratory-scale synthesis has been described, and industrial-scale production focuses on optimization for efficiency and purity.
Optimization of this compound Yield and Purity in Laboratory Synthesis
The established synthetic pathway for this compound bromide involves two primary stages, starting from diphenylpiperidine ethyl acetonitrile (B52724).
Table 1: Foundational Synthesis of this compound Bromide
| Step | Starting Material/Intermediate | Reaction Type | Key Reagents/Conditions | Product | Purity/Yield Information |
| 1 | Diphenylpiperidine ethyl acetonitrile | Alkaline Hydrolysis | Potassium Hydroxide (KOH), Ethanol, Water; Reflux (6 hours) | Diphenylpiperidine ethyl acetamide (B32628) | >98% purity after recrystallization from ethanol; Melting Point: 186°C–187°C |
| 2 | Diphenylpiperidine ethyl acetamide | Quaternization | 17% Methyl bromide in benzene, Isopropanol; Reflux (30 minutes) | This compound Bromide | Not detailed for laboratory scale; industrial optimization focuses on this step. |
Table 2: Industrial Scale-Up Optimization for this compound Synthesis (Quaternization Step)
| Parameter | Optimization Strategy | Rationale/Benefit |
| Reactor Configuration | Continuous flow reactors | Enhanced heat distribution, reduced reaction time |
| Reagent Stoichiometry | Methyl bromide at 1.2 equivalents | Minimized waste generation |
| Solvent Selection | Toluene (replacement for benzene) | Improved safety profile |
| Manufacturing Standards | Adherence to Good Manufacturing Practices (GMP) | Ensures quality, consistency, and scalability |
Novel Catalytic Approaches in this compound Synthesis
While the foundational synthesis of this compound is well-established, specific details regarding novel catalytic approaches for its direct synthesis or the synthesis of its key intermediates are not extensively documented in the provided literature. General advancements in catalytic routes, particularly in green chemistry and asymmetric organocatalysis, are continuously being explored for various chemical syntheses. rsc.orgnih.govmdpi.comnih.gov However, for this compound itself, the described methods rely on stoichiometric reagents for the key transformations. Future research could potentially explore catalytic methods to improve atom economy or reduce reaction steps.
Rational Design and Synthesis of this compound Analogues
Rational drug design and the synthesis of analogues are fundamental strategies in medicinal chemistry to explore chemical space, optimize pharmacological properties, and elucidate structure-activity relationships. This involves systematically modifying a lead compound's structure to achieve desired outcomes, such as enhanced receptor affinity or altered pharmacokinetic profiles. scribd.comwiley-vch.deslideshare.netdrugdesign.org
Design Principles for Modulating this compound's Receptor Affinity
As an anticholinergic agent targeting muscarinic acetylcholine (B1216132) receptors, the design of this compound analogues would focus on principles aimed at modulating its affinity and selectivity for these receptors. Key structural features that can be modified include:
The Quaternary Ammonium (B1175870) Group: The nature of the positively charged head group and its attached alkyl chain is critical for interacting with anionic sites on the receptor. Variations in the N-alkyl substituents could influence binding. wiley-vch.de
The Phenyl Rings: Modifications to the phenyl rings, such as the introduction of substituents (e.g., halogens, alkyl groups) or changes in their electronic properties, could impact pi-pi stacking interactions or other binding forces within the receptor pocket.
The Butanamide Chain: Alterations to the length, branching, or functionalization of the linker chain connecting the phenyl groups to the piperidinium (B107235) moiety can significantly affect the molecule's conformation and its ability to fit into the receptor binding site. scribd.comwiley-vch.de
Conformational Rigidity: Introducing rigidity into the molecule, for example, through cyclization or the incorporation of spirocyclic systems, can help lock the molecule into a specific, high-affinity conformation for the receptor. scribd.comslideshare.net
These design principles aim to systematically explore how structural changes influence the molecule's interaction with its biological target, thereby optimizing its efficacy and potentially reducing off-target effects. nih.gov
Chemical Space Exploration of this compound Derivatives
Chemical space exploration involves the systematic investigation of the vast array of possible molecular structures related to a lead compound. This can be achieved through various computational and synthetic methodologies, including combinatorial chemistry, fragment-based drug discovery, and the use of generative models. chemrxiv.orgbiosolveit.denih.gov For this compound, exploring its chemical space would entail the synthesis and evaluation of a diverse library of derivatives. Techniques such as fingerprint similarity searches or substructure matching can identify structurally related compounds with potentially improved properties. biosolveit.de By systematically generating and testing analogues, researchers can map out the regions of chemical space that yield compounds with desirable pharmacological profiles, thus uncovering novel therapeutic agents based on the this compound scaffold.
Structure-Activity Relationship (SAR) Studies of this compound Compounds
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, establishing a correlation between a molecule's chemical structure and its biological activity. For this compound, SAR investigations would aim to identify which structural features are essential for its anticholinergic and antispasmodic effects and how modifications influence these activities. chemisgroup.usresearchgate.netnih.govnih.govmdpi.com
While specific, detailed SAR studies published for this compound itself were not found in the provided search results, the general principles of SAR apply. These studies typically involve synthesizing a series of analogues where specific parts of the molecule are systematically altered, and then evaluating the biological activity (e.g., receptor binding affinity, functional response) of each analogue. chemisgroup.usresearchgate.net For this compound, such studies would likely focus on:
The role of the diphenyl moiety: Investigating the impact of replacing phenyl rings with other aromatic or heterocyclic systems, or altering substitution patterns on these rings.
The piperidinium ring system: Examining the effect of changing the ring size, introducing substituents, or altering the nitrogen atom's substitution.
The butanamide linker: Modifying the length, rigidity, or polarity of the chain connecting the functional groups.
The amide functionality: Assessing the importance of the primary amide group for activity.
By correlating structural changes with observed biological effects, researchers can build a comprehensive understanding of the pharmacophore – the essential structural features required for activity – and guide the design of more potent, selective, or safer analogues. nih.govnih.govmdpi.com
List of Compound Names Mentioned:
this compound
this compound bromide
Diphenylpiperidine ethyl acetonitrile
Diphenylpiperidine ethyl acetamide
Methyl bromide
Pitofenone (B1678488) hydrochloride
Nimesulide
Benzene
Isopropanol
Toluene
4-(1-methyl-1-piperidin-1-iumyl)-2,2-diphenylbutanamide
this compound ion
this compound cation
1-(4-Amino-4-oxo-3,3-diphenylbutyl)-1-methylpiperidinium
Fenpipramide methobromide
Resantin
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium
NCGC00164621-01
1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidin-1-ium
DTXSID7048376
KP2L8LC73B (UNII)
QDIYJDPBMZUZEH-UHFFFAOYSA-O (InChIKey)
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N (SMILES for this compound ion)
Hydrobromic Acid
Hoechst 12494
Bromure de this compound
12494 Hoechst
Fenpiverinii bromidum
bromuro de fenpiverinio
Bromuro de fempiverinio
Fenpipramide bromomethylate
Fenpiverinii bromidum [INN-Latin]
EINECS 204-744-9
U 0385
Bromure de this compound [INN-French]
UNII-36479UA8GL
DTXSID0046484
DTXCID8026484
Diphenyl-piperidino-aethyl-acetamid-brommethylat [German]
Metamizole sodium
HL 752
Acetylcholine
Eudragit RL 100
Flurbiprofen
Glimipride
Kaempferol
Luteolin
Benzodiazepines (BDZs)
1,4-benzodiazepines
Diazepam
Estazolam
ML323
Benzothiazole-phenyl analogs
Flavanones
Chromene motifs
Pyrrolidine
Diarylprolinol
Diarylprolinol ether
Pyrazolidinone
DMAP derivative
GDB-13
4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide
LY-334370
Tetraphenylporphyrin (TPP) derivatives
Identification of Key Pharmacophore Features of this compound
The pharmacophore of a molecule describes the essential three-dimensional arrangement of functional groups that are crucial for its biological activity. While specific pharmacophore mapping studies directly on this compound are not extensively detailed in the reviewed literature, its classification and related research provide clues. As a quaternary ammonium compound with anticholinergic properties, this compound likely possesses a positively charged quaternary nitrogen atom, which is critical for interacting with muscarinic acetylcholine receptors or other biological targets. nih.govbiosynth.com
Research on organic cation transporters (OCTs) has identified general pharmacophore features for substrates that include a positive charge, a hydrophobic region, and hydrogen-bond acceptor sites. core.ac.ukuni-goettingen.de Given this compound's structure, which includes two phenyl groups and a piperidinium ring, these features are likely present and contribute to its interactions with biological systems. The diphenylbutanamide core provides significant lipophilicity, contributing to hydrophobic interactions, while the amide group could potentially act as a hydrogen bond acceptor.
Influence of Structural Modifications on this compound's Pharmacological Profile
Detailed studies specifically investigating the influence of structural modifications on this compound's pharmacological profile are not prominently featured in the accessible literature. However, the general principles of Structure-Activity Relationship (SAR) studies in medicinal chemistry suggest that alterations to its core structure, such as modifications to the phenyl rings, the amide group, or the piperidinium moiety, could significantly impact its affinity for target receptors, efficacy, and pharmacokinetic properties. For instance, varying the substituents on the phenyl rings could alter lipophilicity and electronic distribution, potentially influencing receptor binding. Similarly, changes to the amide functionality or the length and nature of the alkyl chain connecting the piperidinium ring might modulate its anticholinergic or antispasmodic activity. However, without specific research data on this compound derivatives, these remain theoretical considerations.
Stereochemical Aspects of this compound's Biological Activity
The role of stereochemistry in drug activity is well-established, with enantiomers of a chiral molecule often exhibiting distinct pharmacological profiles, including differences in potency, efficacy, and even toxicity. mdpi.comsolubilityofthings.comuou.ac.inmgscience.ac.in This is due to the chiral nature of biological targets, such as enzymes and receptors, which can discriminate between different stereoisomers.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉N₂O⁺ | nih.gov |
| Molecular Weight | 337.5 g/mol | nih.gov |
| IUPAC Name | 4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide | nih.gov |
| Polar Surface Area | 43.1 Ų | nih.gov |
Preclinical Pharmacological Investigations of Fenpiverinium in Experimental Models Non Human/non Therapeutic
In Vivo Experimental Animal Model Research on Fenpiverinium (Non-Disease/Non-Therapeutic Focus)
Impact of this compound on Specific Physiological Responses in Animal Models
This compound exerts its physiological effects primarily through its action as an anticholinergic agent, acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors researchgate.netncats.io. By blocking the action of acetylcholine, this compound inhibits smooth muscle contractions in various organ systems, including the gastrointestinal, biliary, and urinary tracts . These actions have been investigated in preclinical models, focusing on its impact on smooth muscle activity and physiological responses.
Gastrointestinal Tract Function: this compound's anticholinergic properties directly influence gastrointestinal motility by reducing smooth muscle spasms. Studies involving isolated gastrointestinal tissues have demonstrated its ability to counteract acetylcholine-induced contractions. For instance, in studies using guinea pig ileum, this compound was shown to block the increase in frequency and tonic tension development induced by acetylcholine researchgate.net. Furthermore, research on rat colon preparations indicated that this compound exhibits antispasmodic activity .
Urinary Tract Function: The compound also impacts the smooth musculature of the urinary tract, inhibiting contractions. While specific in vivo quantitative data on this compound's effects on urinary parameters in animal models are limited in the provided search results, its established mechanism of action suggests a role in modulating bladder and ureteral smooth muscle tone. Preclinical models are utilized to study lower urinary tract function, and agents with anticholinergic properties like this compound are relevant in understanding these physiological processes researchgate.netnih.govnih.gov.
Data Tables:
Table 1: Antispasmodic Activity of this compound on Isolated Smooth Muscle Preparations
| Physiological System | Animal Model/Tissue | Stimulant | Observed Effect of this compound | Reference |
| Gastrointestinal Tract | Guinea Pig Ileum | Acetylcholine | Blocks the increase in frequency of phasic-rhythmic contractions and tonic tension development. | researchgate.net |
| Gastrointestinal Tract | Rat Colon | N/A | Exhibits antispasmodic activity. |
Table 2: Potentiation of Antispasmodic Activity in Combination Studies
| Agent 1 | Agent 2 | Agent 3 | Animal Model/Tissue | Observed Effect | Reference |
| Diclofenac (B195802) | Pitofenone (B1678488) | This compound | Rat Colon | Diclofenac enhanced the antispasmodic effects of this compound and Pitofenone, suggesting complementary mechanisms. | |
| Diclofenac | This compound | N/A | Guinea Pig Ileum | Diclofenac potentiated the antispasmodic activity of this compound. | researchgate.net |
Advanced Analytical Methodologies for Fenpiverinium Research
Spectroscopic and Spectrometric Characterization of Fenpiverinium
UV-Visible Spectrophotometry for this compound Analysis
UV-Visible (UV-Vis) spectrophotometry is a widely utilized technique for the quantitative analysis of this compound bromide, owing to its ability to absorb light in the UV-Vis spectrum. Several spectrophotometric methods have been developed, including those for the direct assay of this compound and for its simultaneous determination with other active pharmaceutical ingredients.
One established spectrophotometric method involves the reaction of this compound bromide with 2,4-Dinitrophenylhydrazine (DNPH), also known as Brady's reagent. This reaction, based on a condensation between the carbonyl group of this compound bromide and the amino group of 2,4-DNP, produces a yellow colored product. This colored complex exhibits maximum absorption (λmax) at 463 nm researchgate.nettandfonline.comresearchgate.net. This method has demonstrated adherence to Beer's Law within specific concentration ranges, such as 2.5-15 µg/mL, with a high correlation coefficient (e.g., 0.9995) researchgate.net. Another reported linearity range for this method is 20-100 ng/mL researchgate.nettandfonline.com.
UV-Vis spectrophotometry, coupled with multivariate calibration techniques such as Partial Least Squares (PLS-1 and PLS-2), has also been successfully applied for the simultaneous quantitative determination of this compound bromide in the presence of Metamizole (B1201355) sodium and Pitofenone (B1678488) hydrochloride tandfonline.comresearchgate.nettandfonline.com. For these simultaneous analysis methods, the linear dynamic range for this compound bromide has been reported to be between 60 and 1000 mg/L tandfonline.comresearchgate.nettandfonline.com, with calibration data sets extending up to 626.4 mg/L tandfonline.com. The prediction abilities of these PLS models are characterized by statistical parameters like the predicted residual sum of squares (PRESS) and root mean square error (RMSE) tandfonline.comresearchgate.nettandfonline.com.
Method Validation Parameters for this compound Analytical Research
The validation of analytical methods for this compound is essential to ensure their reliability, accuracy, and suitability for intended purposes, adhering to guidelines such as those set by the International Council for Harmonisation (ICH) researchgate.netrjptonline.orgrjptonline.orgeuropa.euich.org. Key validation parameters include linearity and range, precision, accuracy, selectivity, and robustness.
Linearity and Range Determination for this compound Assays
Linearity describes the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range ich.orgelementlabsolutions.com. The range is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated acceptable precision, accuracy, and linearity ich.org.
Various studies have established different linearity ranges for this compound depending on the analytical technique:
Spectrophotometric Methods:
For the DNPH reaction method, linearity has been observed in the range of 20-100 ng/mL researchgate.nettandfonline.com and 2.5-15 µg/mL researchgate.net.
For simultaneous determination using PLS and UV-Vis, the linear dynamic range for this compound bromide was reported as 60-1000 mg/L tandfonline.comresearchgate.nettandfonline.com.
RP-HPLC Methods:
Reported linearity ranges for this compound (or FVB) include 6.980-12.930 mcg/mL rjptonline.orgrjptonline.orgrjptonline.orgresearchgate.net, 0.25-1.50 μg/mL ijream.orgscribd.com, 1.2-2.8 μg/mL indiandrugsonline.orgresearchgate.net, and 7.01-13.01 μg/mL ajrconline.org.
The linearity is typically assessed by preparing solutions at different concentration levels and analyzing them, followed by plotting the peak area (or absorbance) against the concentration and performing linear regression analysis to obtain correlation coefficients (e.g., R² values) rjptonline.orgich.orgijream.orgscribd.comajrconline.org.
Precision and Accuracy Assessment in this compound Research
Precision quantifies the agreement between independent test results obtained under stipulated conditions ich.orgelementlabsolutions.com. It is typically evaluated through repeatability (intra-assay precision) and intermediate precision (inter-day or inter-analyst precision). Accuracy expresses the closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found elementlabsolutions.com. It is often assessed through recovery studies by adding known amounts of the analyte to a sample matrix.
Key findings for precision and accuracy in this compound analysis include:
Precision:
Intra-day precision (repeatability) for this compound has shown relative standard deviations (RSD) as low as 0.9% ijream.orgscribd.com. Inter-day precision has been reported with RSD values of 1.42% researchgate.net.
Accuracy:
Recovery studies have consistently yielded high percentage recoveries, often around 100% rjptonline.orgrjptonline.orgrjptonline.orgresearchgate.netijream.orgindiandrugsonline.orgresearchgate.net. Mean recoveries of 100.23% with an RSD of 0.5% have been reported rjptonline.orgrjptonline.orgrjptonline.orgresearchgate.net. Percentage recoveries of 99.47% were also observed ijream.org.
Limits of Detection (LOD) and Quantitation (LOQ):
LOD and LOQ values vary depending on the method. For one spectrophotometric method, LOD and LOQ were found to be 4.374 ng/mL and 14.5 ng/mL, respectively researchgate.net. For RP-HPLC methods, LOD values for this compound bromide (FVB) were reported as 0.0654 µg/mL, and LOQ values as 0.1982 µg/mL indiandrugsonline.orgresearchgate.net.
The relative standard deviation for assay of tablets was generally found to be less than 2%, indicating good precision ijream.orgindiandrugsonline.orgresearchgate.net.
Selectivity and Robustness Studies of this compound Analytical Methods
Selectivity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or other active ingredients in a formulation europa.euelementlabsolutions.com. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, indicating its reliability during normal usage ich.orgelementlabsolutions.com.
Selectivity:
Selectivity is typically demonstrated by injecting blank samples (diluents), placebo samples (excipients without the active ingredient), standards, and actual sample preparations into the chromatographic system. It is confirmed when there is no interference from the peaks of blank and placebo with the this compound peaks rjptonline.orgrjptonline.orgijream.orgscribd.comajrconline.org. Methods have been described as highly selective and specific when such interference is absent rjptonline.orgrjptonline.orgscribd.comajrconline.org.
Robustness:
Robustness is evaluated by deliberately varying method parameters such as flow rate (e.g., ±1 mL/min), wavelength (e.g., ±5 nm), pH of the mobile phase buffer (e.g., ±0.2 pH units), mobile phase composition (e.g., ±5% v/v), and column temperature rjptonline.orgajrconline.org. Studies have shown that this compound analytical methods remain robust, with assay results falling within acceptable ranges (e.g., 98.50% to 101.20% or 98.25% to 107.00%) when parameters are slightly altered rjptonline.orgrjptonline.orgrjptonline.orgresearchgate.netscribd.comajrconline.org. This indicates the reliability of the methods in routine laboratory settings. All parameters are generally validated according to ICH guidelines researchgate.net.
Compound Names Table:
| Common Name | Chemical Name/Abbreviation |
| This compound Bromide | FVB |
| Metamizole Sodium | MNa |
| Pitofenone Hydrochloride | PFH, PTF |
| Diclofenac (B195802) Potassium | DIC |
Comparative Pharmacological Analysis of Fenpiverinium Within Anticholinergic and Antimuscarinic Research
Mechanistic Distinctions of Fenpiverinium from Other Antimuscarinics
This compound exerts its effects through a neurotropic mechanism, specifically by acting as a competitive antagonist at muscarinic cholinergic receptors. zynapte.com By blocking the action of the neurotransmitter acetylcholine (B1216132), particularly at M3 receptors located on smooth muscle cells, this compound inhibits muscle contractions and reduces spasms. zynapte.com This mode of action is characteristic of atropine-like drugs. nih.gov Studies on isolated human upper urinary tract preparations have shown that this compound effectively blocks the increase in contraction frequency and tonic tension induced by acetylcholine. ncats.io However, it does not influence spontaneous muscle activity or contractions induced by non-cholinergic stimuli like high potassium or norepinephrine, highlighting its exclusive anticholinergic properties. ncats.io
The mechanistic distinction of this compound becomes clearer when compared to other spasmolytic agents with which it is often combined, such as pitofenone (B1678488). Pitofenone acts as a musculotropic spasmolytic, similar to papaverine, meaning it acts directly on the smooth muscle cells to cause relaxation, possibly through the blockade of calcium channels. nih.govump.edu.plncats.io This contrasts with this compound's neurotropic mechanism, which targets the nerve signals that initiate muscle contraction.
A preclinical study using alert rabbits with chronically implanted electrodes provided a clear differentiation. nih.gov In this model, the electrical activity of the sphincter of Oddi was observed to be of two types: one correlated with intestinal electrical activity and controlled by the cholinergic system, and another that was independent. This compound, the atropine-like drug, selectively inhibited the intestine-dependent (cholinergic) activity. nih.gov In contrast, pitofenone, with its papaverine-like effect, inhibited both the cholinergically-mediated and the independent spike potentials of the sphincter and intestine. nih.gov This demonstrates a key mechanistic difference: this compound's targeted anticholinergic action versus the broader, direct muscle-relaxing effect of musculotropic agents.
| Feature | This compound | Pitofenone | Atropine |
| Primary Mechanism | Neurotropic (Anticholinergic) zynapte.comnih.gov | Musculotropic (Direct muscle relaxant) nih.govncats.io | Neurotropic (Anticholinergic) pharmacologyeducation.org |
| Molecular Target | Muscarinic Acetylcholine Receptors (Primarily M3) ncats.iozynapte.com | Smooth muscle cells (mechanism likely involves calcium channels) ump.edu.pl | Muscarinic Acetylcholine Receptors (Non-selective) pharmacologyeducation.org |
| Effect on Acetylcholine-Induced Spasm | Inhibits ncats.io | Inhibits nih.gov | Inhibits researchgate.net |
| Effect on Non-Cholinergic Spasm | No effect ncats.io | Inhibits nih.gov | No effect |
This table provides an interactive overview of the mechanistic distinctions between this compound and other relevant compounds.
Comparative Receptor Binding Affinities and Dissociation Constants of this compound
For context, other well-characterized antimuscarinic agents have established receptor affinity profiles. For instance, scopolamine, a non-selective antagonist, exhibits a high affinity for the human muscarinic M1 receptor, with a reported dissociation constant (Kd) of 0.5 nM. sigmaaldrich.com Pirenzepine is known for its relative selectivity for the M1 receptor subtype. sigmaaldrich.com The lack of specific public data for this compound prevents a direct quantitative comparison of receptor subtype selectivity against these and other antimuscarinics like atropine.
While receptor binding data is scarce, a study investigating the transport of various drugs by human Organic Cation Transporter 1 (OCT1) provides some quantitative data for this compound. In this study, this compound was identified as a substrate for OCT1, with a measured Michaelis-Menten constant (Km) of 8.6 ± 3.2 µM in a HEK293 cell model. frontiersin.org This value indicates its affinity for this specific transporter protein but does not describe its affinity for its pharmacological target, the muscarinic receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, IC50, Kd) | Reference |
| This compound | M1, M2, M3, M4, M5 | Data not publicly available | N/A |
| Scopolamine | Human M1 | Kd: 0.5 nM (Log Kd = -9.3) | sigmaaldrich.com |
| Pirenzepine | Human M1 | IC50: ~125 nM (Log IC50 = -6.9) | sigmaaldrich.com |
| Atropine | Rat Colon Muscarinic Receptors | EC50 (vs. Acetylcholine): 31.48 µg | researchgate.net |
| Hexahydro-difenidol (R-enantiomer) | M1 (Rabbit Vas Deferens) | pA2: 8.95 | d-nb.info |
| Hexahydro-difenidol (R-enantiomer) | M2 (Guinea-pig Atria) | pA2: 7.23 | d-nb.info |
| Hexahydro-difenidol (R-enantiomer) | M3 (Guinea-pig Ileum) | pA2: 8.52 | d-nb.info |
This interactive table presents available binding data for common antimuscarinics to provide a comparative context, highlighting the absence of such data for this compound.
Phenotypic Differences of this compound in Preclinical Pharmacological Models Compared to Related Compounds
Preclinical studies reveal distinct phenotypic effects of this compound when compared to compounds with different mechanisms of action. The functional consequences of its specific anticholinergic mechanism are evident in isolated tissue and animal models.
As previously mentioned, in a study on the sphincter of Oddi in rabbits, this compound demonstrated a selective inhibitory effect on the cholinergically-driven, intestine-dependent electrical activity, without affecting the independent, non-cholinergic activity. nih.gov This contrasts sharply with the musculotropic agent pitofenone, which non-selectively inhibited all spike potential activity. nih.gov This finding underscores a significant phenotypic difference: this compound's effect is confined to pathways mediated by acetylcholine, whereas a direct-acting spasmolytic like pitofenone has a broader inhibitory effect on muscle contractility regardless of the stimulus.
Further research in preclinical models has explored interactions with other drug classes. An experiment on isolated rat colon tissue investigated the effect of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) on the antispasmodic action of this compound and pitofenone. google.com The study measured the inhibition of contractions induced by acetylcholine. The results showed that diclofenac potentiated the antispasmodic activity of both this compound and pitofenone. google.com This synergistic effect suggests that the combination of these agents can produce a greater phenotypic response in reducing smooth muscle spasm than each agent alone.
| Preclinical Model | Compound(s) | Observed Phenotypic Effect | Reference |
| Alert Rabbit Sphincter of Oddi | This compound | Inhibited intestine-dependent (cholinergic) electrical activity only. | nih.gov |
| Alert Rabbit Sphincter of Oddi | Pitofenone | Inhibited both intestine-dependent and independent electrical activity. | nih.gov |
| Isolated Rat Colon (Acetylcholine-induced contraction) | This compound + Diclofenac | Diclofenac potentiated the antispasmodic effect of this compound. | google.com |
| Isolated Rat Colon (Acetylcholine-induced contraction) | Pitofenone + Diclofenac | Diclofenac potentiated the antispasmodic effect of Pitofenone. | google.com |
This interactive table summarizes the distinct phenotypic outcomes observed for this compound in comparison to related compounds in preclinical studies.
Emerging Research Frontiers and Methodological Innovations for Fenpiverinium
Novel Computational Approaches in Fenpiverinium Research
Computational chemistry and bioinformatics play a pivotal role in modern drug discovery and development, offering powerful tools to predict, analyze, and design molecules with desired properties. For this compound, these approaches are instrumental in dissecting its interactions with biological targets and exploring its chemical space.
Molecular docking and molecular dynamics (MD) simulations are indispensable techniques for visualizing and understanding how molecules like this compound interact with their biological targets at an atomic level. Molecular docking predicts the preferred orientation of this compound when bound to a receptor, estimating the binding affinity and identifying key interaction points, such as hydrogen bonds and hydrophobic contacts. MD simulations then extend this by modeling the dynamic behavior of the this compound-receptor complex over time, capturing conformational changes, flexibility, and the stability of the interaction. These methods are particularly relevant for this compound, which is known to interact with muscarinic acetylcholine (B1216132) receptors, and potentially with various transporter proteins due to its cationic nature uni-goettingen.deresearchgate.netresearchgate.net. By simulating these interactions, researchers can gain a detailed understanding of the binding modes and the factors contributing to this compound's pharmacological activity. Studies on organic cation transporters (OCTs), for instance, utilize these methods to uncover principles of cation recognition and alternating access mechanisms, providing a framework for similar investigations into this compound's transport and disposition researchgate.net.
Table 1: Representative Molecular Docking Output Parameters
| Parameter | Description | Typical Units | Relevance to this compound Research |
| Binding Affinity | Estimated strength of interaction between this compound and its target. | kcal/mol | Predicts potency and efficacy. |
| Number of Hydrogen Bonds | Count of hydrogen bonds formed between this compound and receptor residues. | Count | Identifies key stabilizing forces. |
| Key Residue Interactions | Specific amino acid residues in the target that interact with this compound. | Amino Acid Name | Guides structural modifications. |
| Root Mean Square Deviation (RMSD) | Measure of structural deviation during molecular dynamics simulations. | Å (Angstroms) | Assesses complex stability. |
| RMSF (Root Mean Square Fluctuation) | Measures flexibility of specific atoms or residues in the complex. | Å (Angstroms) | Identifies dynamic regions. |
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds (analogues of this compound) and their observed biological activity. This approach involves selecting molecular descriptors (e.g., physicochemical properties, topological indices, electronic features) that characterize the compounds and then correlating these descriptors with experimental activity data using statistical methods. Robust QSAR models can predict the activity of novel, unsynthesized this compound analogues, thereby guiding the synthesis of more potent or selective compounds. The reliability of QSAR predictions is highly dependent on the quality of the data and ensuring that new compounds fall within the model's domain of applicability . QSAR is a cornerstone of rational drug design, enabling the optimization of lead compounds like this compound by identifying structural features critical for activity researchgate.net.
Table 2: Typical QSAR Model Performance Metrics
| Metric | Description | Ideal Value Range | Relevance to this compound QSAR |
| R² (Coefficient of Determination) | Proportion of variance in the dependent variable predictable from the independent variables. | 0 to 1 | Measures overall model fit. |
| Q² (Cross-validated R²) | Measures the predictive power of the model when new data is used. | 0 to 1 | Assesses predictive accuracy. |
| RMSE (Root Mean Squared Error) | Standard deviation of the residuals (prediction errors). | Lower is better | Quantifies prediction error. |
| MAE (Mean Absolute Error) | Average absolute difference between predicted and actual values. | Lower is better | Measures prediction accuracy. |
De novo drug design represents a sophisticated computational strategy where new molecular structures are generated from scratch, guided by specific design principles and desired properties. This often involves artificial intelligence (AI) and machine learning (ML) algorithms, including deep learning techniques, which can learn complex relationships between chemical structures and biological activities or physicochemical properties researchgate.netresearchgate.net. For this compound, de novo design strategies could be employed to create novel chemical entities that retain or enhance its therapeutic profile while potentially improving selectivity, reducing off-target effects, or optimizing pharmacokinetic properties. These methods can explore vast chemical spaces more efficiently than traditional combinatorial approaches, leading to the discovery of entirely new scaffolds or optimized analogues based on the this compound pharmacophore researchgate.netpharmawiki.in.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Integration of Omics Technologies in this compound Mechanism Elucidation
Omics technologies, such as transcriptomics and proteomics, offer a systems-level view of biological responses to chemical compounds. By analyzing the entire set of genes, proteins, or metabolites, these approaches provide comprehensive insights into the molecular mechanisms underlying a drug's action, moving beyond single-target hypotheses nih.govnih.govfrontiersin.org.
Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions within a biological system. Applying proteomic profiling to cells or tissues treated with this compound can reveal significant changes in protein abundance or post-translational modifications. This data can identify specific cellular pathways that are activated or inhibited by this compound, such as those involved in cell signaling, metabolism, or stress responses. Such analyses are critical for understanding the downstream effects of this compound and for identifying potential biomarkers of its action or toxicity nih.govnih.govmdpi.com.
Table 3: Illustrative Proteomic Data Representation
| Protein Name | Fold Change (Treated vs. Control) | p-value | FDR (False Discovery Rate) | Biological Pathway Implicated |
| Protein A | 2.5 | 0.001 | 0.015 | Cell Cycle Regulation |
| Protein B | -1.8 | 0.005 | 0.022 | Apoptosis Pathway |
| Protein C | 1.2 | 0.15 | 0.25 | Metabolic Regulation |
| Protein D (e.g., Muscarinic Receptor Subtype) | -3.1 | 0.0001 | 0.005 | Signal Transduction |
Note: This table illustrates the typical output of a proteomic study. Specific proteins and fold changes would be determined experimentally.
Table 4: Illustrative Transcriptomic Data Representation
| Gene ID | Gene Symbol | Fold Change (Treated vs. Control) | p-value | FDR (False Discovery Rate) | Gene Ontology (GO) Term |
| GNAI2 | GNAI2 | 3.2 | 0.0005 | 0.012 | G-protein coupled receptor signaling pathway |
| CHRM3 | CHRM3 | -2.1 | 0.002 | 0.018 | Muscarinic acetylcholine receptor activity |
| MAPK1 | MAPK1 | 1.5 | 0.08 | 0.15 | Cellular response to stress |
| ACTB | ACTB | 0.9 | 0.75 | 0.80 | Actin cytoskeleton organization |
Note: This table illustrates the typical output of a transcriptomic study. Specific genes and fold changes would be determined experimentally.
Proteomic Profiling of this compound-Treated Biological Systems
This compound as a Pharmacological Research Probe
The well-defined pharmacological profile of this compound, particularly its affinity for muscarinic acetylcholine receptors (mAChRs), makes it an excellent candidate for use as a research probe. These probes are essential for dissecting complex biological pathways, validating drug targets, and characterizing the binding properties of novel chemical entities. This compound's established mechanism of action and its interaction with specific receptor subtypes provide a foundation for its application in these advanced research methodologies.
Utility of this compound in Exploring Novel Receptor Ligand Interactions
This compound's anticholinergic activity stems from its ability to interact with muscarinic acetylcholine receptors, which are critical G protein-coupled receptors involved in numerous physiological processes within the central and peripheral nervous systems nih.govwikipedia.org. Its known binding affinity and selectivity for these receptors are instrumental in exploring novel ligand interactions smolecule.com.
Researchers utilize this compound in receptor binding assays to characterize new compounds that may target the same receptor family. These assays, often employing radioligand displacement techniques, allow for the determination of binding affinity (e.g., IC₅₀ values) and selectivity profiles of candidate molecules against specific muscarinic receptor subtypes merckmillipore.commdpi.comsygnaturediscovery.com. This compound can serve as a reference compound in competitive binding studies, helping to validate assay performance and compare the binding characteristics of novel ligands to a known, characterized molecule . The specific structural features of this compound, such as its aromatic rings, facilitate hydrophobic interactions within the muscarinic acetylcholine receptor binding site, offering insights into structure-activity relationships . Furthermore, the availability of isotopically labeled versions, such as this compound D3 (bromide), enhances its utility in quantitative research, enabling precise tracking and measurement in complex biological matrices smolecule.commedchemexpress.com.
Table 1: Key Chemical and Pharmacological Properties of this compound Bromide
| Property | Value | Source(s) |
| Chemical Name | This compound bromide | biosynth.combiosynth.com |
| IUPAC Name | 1-(3-carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium bromide | nih.gov |
| Molecular Formula | C₂₂H₂₉BrN₂O | biosynth.com |
| Molecular Weight | 417.38 g/mol | biosynth.com |
| CAS Number | 125-60-0 | biosynth.combiosynth.comnih.gov |
| Pharmacological Class | Anticholinergic, Antispasmodic | biosynth.comwikipedia.orgresearchgate.net |
| Primary Target | Muscarinic acetylcholine receptors | smolecule.combiosynth.com |
Development of this compound-Derived Chemical Biology Tools
The field of chemical biology leverages molecules with known biological activity to create sophisticated tools for investigating cellular processes. Compounds like this compound, with their specific target interactions, are prime candidates for modification into advanced chemical biology tools, such as fluorescent probes or affinity labels mdpi.comrsc.orgfrontiersin.orgrsc.org.
There is evidence suggesting the exploration of this compound in the development of fluorescent probes advatechgroup.com. Fluorescent probes are indispensable in modern biological research, enabling real-time visualization, tracking, and quantification of molecular events within living cells and tissues mdpi.comrsc.orgnih.gov. By conjugating this compound with a fluorophore, researchers could develop probes that specifically bind to muscarinic receptors, allowing for their localization, quantification, and study of their dynamic behavior. Similarly, this compound could be modified to create affinity labels, which covalently bind to their target proteins upon activation, thereby facilitating target identification and characterization through techniques like mass spectrometry rsc.orgnih.gov. The development of isotopically labeled this compound (e.g., this compound D3) also represents a step towards creating specialized research tools for metabolic studies and quantitative bioanalysis smolecule.commedchemexpress.com. These derivative tools would significantly enhance the ability to probe the intricacies of cholinergic signaling pathways and discover novel interactions involving muscarinic receptors.
Compound List:
this compound
this compound bromide
this compound D3 (bromide)
Acetylcholine
Pitofenone (B1678488) hydrochloride
Nimesulide
Scopolamine
Benzyl quinolone carboxylic acid (BQCA)
Xanomeline
Capsaicin
Carboxymethylcellulose
Castor oil
Cetirizine
Chlorothiazide
Chlorphenoxamine
Aprotinin
Arbutamine
Arformoterol
Aripiprazole
Atomoxetine
Atracurium
Benzhydrocodone
Benzphetamine
Benzquinamide
Benzthiazide
Betaine
Bethanidine
Decamethonium
Dehydrocholic acid
Demecarium
Desipramine
Desloratadine
Desvenlafaxine
Fentanyl
Fentanyl derivatives
Carfentanil
3″,4″-dimethoxyfentanyl
Fentanyl (F01)
Fentanyl derivatives (F02–F21)
Fentanyl (F15)
Met-MetSIS
N,N-dialkyl-2-phenylindol-3-ylglyoxylamides (PIGAs)
Voltage-dependent anion channel (VDAC)
4-Phenylpyridine-2-one
6-Phenylpyrimidin-4-one
TBPB
AC-42
77-LH-28-1
McN-A-343
LY2033298
Gallamine
HBT-gal
SRP (senescence-responsive probe)
Metronidazole
Clindamycin palmitate hydrochloride
Omeprazole
Tretinoin
Metformin HCl
Sulfasalazine
Pravastatin
Amisulpride
Fluoxetine HCl
Loratadine
Atorvastatin calcium salt
Mebhydrolin
Amitryptylline hydrochloride
Cephalexin hydrochloride
4-Hydroxy-2-mercapto-6-methy1-pyrimidine
Q & A
Q. What are the validated synthetic protocols for Fenpiverinium, and how can researchers ensure purity and reproducibility?
this compound bromide (C₂₂H₂₉BrN₂O) is synthesized via de-bromination, nitrile ester hydrolysis, or coupling reactions using piperidine, 4-bromo-2,2-diphenylbutyronitrile, and methyl bromide . To ensure purity, researchers should:
- Perform elemental analysis (C, H, N) and compare results to theoretical values.
- Use high-performance liquid chromatography (HPLC) with UV detection to verify >95% purity.
- Document reaction conditions (temperature, solvent ratios, catalyst concentrations) in detail to enable replication .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound’s structure and stability?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the quaternary ammonium structure and aromatic substituents.
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (417.39 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., C-Br stretching at ~600 cm⁻¹).
- Thermogravimetric Analysis (TGA): Assess thermal stability under varying humidity conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antispasmodic efficacy of this compound across preclinical studies?
Discrepancies may arise from differences in:
- Experimental models: Compare results across in vitro (isolated ileum/jejunum preparations) and in vivo (rodent gastrointestinal motility assays).
- Dosage ranges: Conduct dose-response studies (0.1–10 mg/kg) to identify optimal therapeutic windows.
- Receptor specificity: Use competitive binding assays (e.g., muscarinic M3 receptor saturation experiments) to quantify affinity (Kd) and selectivity .
- Statistical analysis: Apply meta-analysis frameworks to harmonize data from heterogeneous studies .
Q. What methodological considerations are critical for designing comparative studies between this compound and newer antispasmodics (e.g., tiemonium iodide)?
- Controlled variables: Standardize animal models (e.g., Sprague-Dawley rats), administration routes (oral vs. intravenous), and endpoints (e.g., intestinal transit time).
- Blinding: Implement double-blind protocols to minimize bias in efficacy assessments.
- Pharmacokinetic profiling: Measure plasma half-life (t½), bioavailability, and metabolite identification via LC-MS/MS.
- Ethical compliance: Obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting .
Q. How can in silico modeling improve the prediction of this compound’s off-target interactions?
- Molecular docking: Use AutoDock Vina to simulate binding to non-target receptors (e.g., nicotinic acetylcholine receptors).
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers.
- QSAR models: Train algorithms on datasets of structurally related anticholinergics to predict toxicity profiles .
Data Analysis and Reproducibility
Q. What strategies mitigate variability in this compound’s pharmacological data across laboratories?
- Reference standards: Use certified this compound bromide (e.g., USP-grade) for calibration.
- Inter-laboratory validation: Participate in ring trials to harmonize protocols (e.g., ISO 17025 compliance).
- Open data practices: Share raw spectra, chromatograms, and statistical code via repositories like Zenodo or Figshare .
What unresolved questions in this compound’s pharmacokinetics warrant further investigation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
